1,1-Diphenylpropane 1,1-Diphenylpropane
Brand Name: Vulcanchem
CAS No.: 25167-94-6
VCID: VC13361078
InChI: InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
SMILES: CCC(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C15H16
Molecular Weight: 196.29 g/mol

1,1-Diphenylpropane

CAS No.: 25167-94-6

Cat. No.: VC13361078

Molecular Formula: C15H16

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1,1-Diphenylpropane - 25167-94-6

Specification

CAS No. 25167-94-6
Molecular Formula C15H16
Molecular Weight 196.29 g/mol
IUPAC Name 1-phenylpropylbenzene
Standard InChI InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Standard InChI Key BUZMJVBOGDBMGI-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CCC(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Identification and Structural Characteristics

1,1-Diphenylpropane, systematically named 1-phenylpropylbenzene, belongs to the class of diarylalkanes. Its molecular formula is C15H16\text{C}_{15}\text{H}_{16}, with a molecular weight of 196.29 g/mol . The compound’s IUPAC name and structural identifiers are as follows:

PropertyValue
CAS Number1530-03-6
Molecular FormulaC15H16\text{C}_{15}\text{H}_{16}
SMILESCCC(C1=CC=CC=C1)C2=CC=CC=C2
InChI KeyBUZMJVBOGDBMGI-UHFFFAOYSA-N
SynonymsDiphenylpropane, 1-phenylpropylbenzene

The structure consists of a central propane chain where the first carbon is bonded to two phenyl groups. X-ray crystallography and computational modeling confirm a non-planar conformation due to steric hindrance between the phenyl rings .

Physical and Chemical Properties

Limited experimental data are available for 1,1-diphenylpropane, but its physicochemical properties can be inferred from related diarylpropanes:

PropertyValue (Estimated)
Density~1.0–1.1 g/cm³
Boiling Point300–350°C (extrapolated)
LogP (Partition Coeff.)4.2–4.5 (indicative of high hydrophobicity)

The compound’s hydrophobicity and aromaticity suggest low solubility in polar solvents, aligning with behaviors observed in analogous structures like 1,3-diphenylpropane derivatives .

Derivatives and Related Compounds

1,1-Diphenylpropane serves as a precursor for several bioactive derivatives:

Oxygenated Derivatives

  • 1,1-Diphenylpropane-1,2,3-triol (CAS 861588-01-4): A triol with potential applications in polymer chemistry. Its molecular formula is C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_3, and it exhibits a logP of 1.28, indicating moderate polarity .

  • 2-Methyl-1,1-diphenylpropane-1,2-diol (CAS 5344-64-9): A diol derivative with a boiling point of 411.3°C and density of 1.13 g/cm³ .

Biologically Active Analogues

  • Griffithanes A, B, and F: 1,3-Diphenylpropane derivatives isolated from Combretum species, showing anti-inflammatory and anti-tubercular activities .

Applications and Research Findings

Industrial Applications

1,1-Diphenylpropane’s rigidity and aromaticity make it suitable as a solvent additive and plasticizer. Its derivatives are explored in:

  • Polymer Stabilization: Triol derivatives act as antioxidants in polyethylene .

  • Pharmaceutical Intermediates: Propargyl alcohol derivatives are precursors in antiviral drug synthesis .

Biological Activities

While 1,1-diphenylpropane itself lacks significant bioactivity, its derivatives exhibit diverse effects:

  • Anti-Viral Properties: Broussonin A (a 1,3-diphenylpropane derivative) inhibits respiratory syncytial virus more effectively than ribavirin .

  • Anti-Proliferative Effects: Griffithane derivatives suppress tumor cell growth by modulating proteasome activity .

Analytical Methods

Nuclear Magnetic Resonance (NMR)

1H NMR spectroscopy is pivotal for characterizing diarylpropane stereochemistry. For example, meso and dl diastereomers of 1,3-diphenylpropane-1,3-diols are distinguishable via coupling constants and chemical shift splitting .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular formulas, as demonstrated for 2-methyl-1,1-diphenylpropane-1,2-diol (exact mass: 242.13100) .

Future Perspectives

Research should prioritize:

  • Synthetic Optimization: Developing catalytic asymmetric routes to enantiopure derivatives.

  • Biological Screening: Evaluating 1,1-diphenylpropane derivatives for neglected disease applications.

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